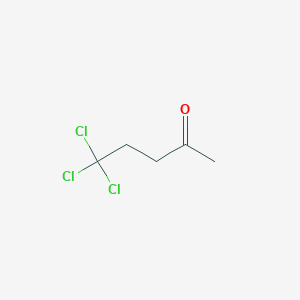
5,5,5-Trichloropentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Trichloropentan-2-one: is an organic compound characterized by the presence of three chlorine atoms attached to the fifth carbon of a pentan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trichloropentan-2-one can be achieved through several methods. One common approach involves the chlorination of pentan-2-one under controlled conditions. This process typically requires the use of chlorine gas and a suitable catalyst to facilitate the substitution reaction. The reaction is carried out at a specific temperature and pressure to ensure the selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5,5-Trichloropentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form higher oxidation state compounds or reduced to form lower oxidation state derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Reagents such as sodium methoxide, anilines, and thiophenol are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pentan-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5,5-Trichloropentan-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel biological activities and mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. It is also employed in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,5,5-Trichloropentan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the biological system.
Vergleich Mit ähnlichen Verbindungen
5-Chloropentan-2-one: A related compound with a single chlorine atom, used in similar applications but with different reactivity and properties.
5,5-Dichloropentan-2-one: Contains two chlorine atoms and exhibits intermediate reactivity compared to 5,5,5-Trichloropentan-2-one.
5,5,5-Trifluoropentan-2-one: A fluorinated analog with distinct chemical properties due to the presence of fluorine atoms.
Uniqueness: this compound is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
63385-58-0 |
|---|---|
Molekularformel |
C5H7Cl3O |
Molekulargewicht |
189.46 g/mol |
IUPAC-Name |
5,5,5-trichloropentan-2-one |
InChI |
InChI=1S/C5H7Cl3O/c1-4(9)2-3-5(6,7)8/h2-3H2,1H3 |
InChI-Schlüssel |
ROEGBFAWMDXPMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


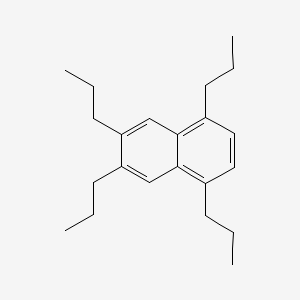
![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
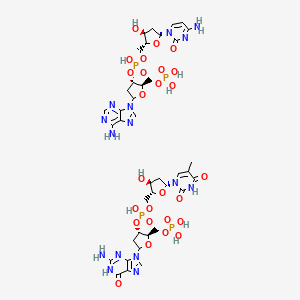

![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
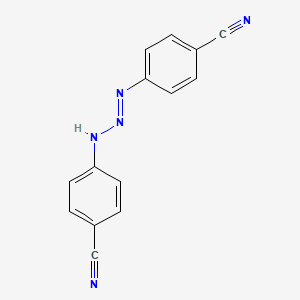
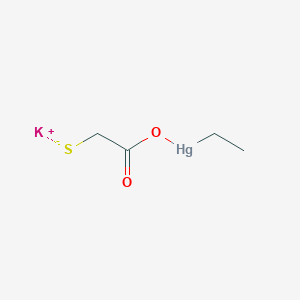
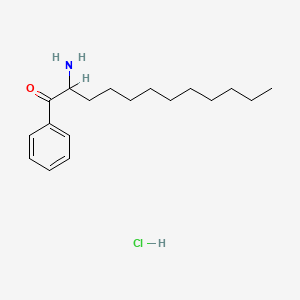
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)

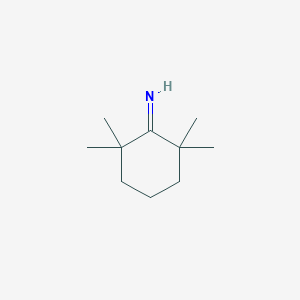
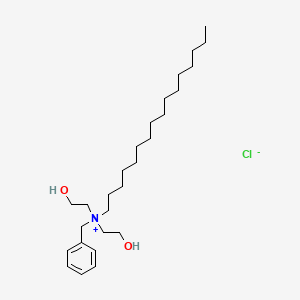
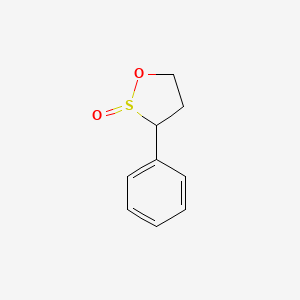
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
